molecular formula C19H16FN3O2S B2469909 N-(3-fluorophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893981-10-7

N-(3-fluorophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2469909
CAS No.: 893981-10-7
M. Wt: 369.41
InChI Key: GMJKIESPISTAJH-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of acetamides It features a complex structure with multiple functional groups, including a fluorophenyl group, a methoxyphenyl group, and a pyridazinylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-fluorophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinylthio intermediate: This could involve the reaction of a pyridazine derivative with a thiol compound under specific conditions.

    Coupling with the fluorophenyl group: The intermediate is then reacted with a fluorophenyl derivative, possibly using a coupling reagent like EDCI or DCC.

    Introduction of the acetamide group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(3-fluorophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for “N-(3-fluorophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide
  • N-(3-bromophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide
  • N-(3-methylphenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide

Uniqueness

“N-(3-fluorophenyl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide” is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c1-25-17-8-3-2-7-15(17)16-9-10-19(23-22-16)26-12-18(24)21-14-6-4-5-13(20)11-14/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJKIESPISTAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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